3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
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Overview
Description
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is known for its ability to inhibit a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical research due to its stability and effectiveness in inhibiting serine proteases.
Preparation Methods
The synthesis of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the sulfonylation of a benzene derivative followed by the introduction of an aminoethyl group. The reaction conditions often require a controlled environment to ensure the stability of the sulfonyl fluoride group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.
Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include water, bases, and nucleophiles. The major products formed depend on the specific reaction conditions but often include substituted benzene derivatives and sulfonic acids.
Scientific Research Applications
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of sulfonyl fluorides.
Biology: It serves as a protease inhibitor in biological assays, helping to prevent the degradation of proteins and peptides.
Mechanism of Action
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The pathways involved often relate to the inhibition of protease-mediated processes, which can affect various biological functions .
Comparison with Similar Compounds
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is similar to other sulfonyl fluorides like phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). it offers several advantages:
Stability: It is more stable in aqueous solutions compared to PMSF and DFP.
Toxicity: It has lower toxicity, making it safer for use in biological assays.
Solubility: It has improved solubility in water, which enhances its usability in various applications.
Similar compounds include:
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- Pefabloc SC
Properties
Molecular Formula |
C8H11ClFNO2S |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
InChI Key |
IRINTMGVWDPWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CCN.Cl |
Origin of Product |
United States |
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